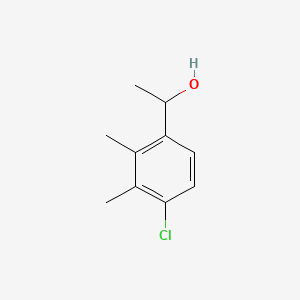

1-(4-Chloro-2,3-dimethylphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-(4-chloro-2,3-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3 |

InChI Key |

GIXWSVNKFZZXMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Chloro 2,3 Dimethylphenyl Ethanol

Stereoselective Synthesis Approaches for 1-(4-Chloro-2,3-dimethylphenyl)ethanol

The creation of a specific stereoisomer of this compound is paramount for its application in stereospecific synthesis. This is achieved through several advanced synthetic strategies that ensure high enantiomeric purity of the final product.

Asymmetric Reduction of 4-Chloro-2,3-dimethylacetophenone Precursors

A principal and highly effective method for the stereoselective synthesis of this compound involves the asymmetric reduction of its prochiral ketone precursor, 4-Chloro-2,3-dimethylacetophenone. This transformation introduces a new chiral center at the carbinol carbon, and the stereochemical outcome is controlled by the chiral environment provided by the catalyst or reducing agent.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. This method typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. While specific studies on the asymmetric hydrogenation of 4-Chloro-2,3-dimethylacetophenone are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar ketones like 4'-chloroacetophenone. In such reactions, hydrogen gas is used as the reductant in the presence of a chiral catalyst, leading to the formation of the corresponding chiral alcohol with high enantioselectivity. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reduction.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-Chiral Bisphosphine | Acetophenone (B1666503) | 1-Phenylethanol (B42297) | High | Analogous System |

| Ir-Chiral Diamine | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95% | Analogous System |

This table presents data for analogous substrates to illustrate the potential of the methodology.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This approach utilizes whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to catalyze the asymmetric reduction of ketones. These biocatalysts operate under mild reaction conditions and often exhibit excellent enantioselectivity.

For the synthesis of this compound, whole cells of microorganisms such as Lactobacillus species or baker's yeast (Saccharomyces cerevisiae) could be employed for the reduction of 4-Chloro-2,3-dimethylacetophenone. These organisms contain oxidoreductases that can stereoselectively reduce the carbonyl group. For instance, studies on the bioreduction of other chloro-substituted acetophenones have demonstrated high conversions and enantiomeric excesses. nih.gov

Alternatively, isolated and often recombinant ketoreductases (KREDs) offer higher catalyst purity and can be tailored for specific substrates. These enzymes typically require a cofactor, such as NADPH, which is regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or glucose. The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting an appropriate enzyme, as different KREDs can exhibit opposite stereopreferences.

Research Findings on Analogous Biocatalytic Reductions:

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Hansenula polymorpha SC13824 | 2-chloro-1-(3-chlorophenyl)ethanone | (S)-2-chloro-1-(3-chlorophenyl)ethanol | - | 73.8 |

| Rhodococcus globerulus SC16305 | 2-chloro-1-(3-chlorophenyl)ethanone | (S)-2-chloro-1-(3-chlorophenyl)ethanol | - | 71.8 |

| Recombinant E. coli with KRED | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99.9 |

This interactive data table showcases results from biocatalytic reductions of structurally related chloro-substituted ketones.

The use of stoichiometric chiral reducing agents is another established method for the asymmetric reduction of ketones. Chiral boron-based reagents, such as those derived from borane (B79455) complexed with chiral amino alcohols (e.g., Corey-Bakshi-Shibata or CBS catalysts), are particularly effective. These reagents create a chiral environment around the ketone, leading to a stereoselective hydride transfer. While direct application on 4-Chloro-2,3-dimethylacetophenone is not widely reported, this methodology has proven successful for a broad range of aromatic ketones, typically affording high yields and enantioselectivities.

Enantioselective Addition Reactions to Aromatic Aldehyde Precursors

An alternative, though less direct, synthetic route to this compound involves the enantioselective addition of a methyl group to the corresponding aldehyde, 4-chloro-2,3-dimethylbenzaldehyde. This can be achieved using organometallic reagents, such as methylmagnesium bromide or dimethylzinc, in the presence of a chiral ligand or catalyst. The chiral auxiliary coordinates to the metal center and the aldehyde, directing the nucleophilic attack of the methyl group to one face of the carbonyl, thus establishing the desired stereochemistry at the newly formed carbinol center.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, enzyme-catalyzed kinetic resolution is a particularly attractive approach.

Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the alcohol in a non-aqueous solvent, or the enantioselective hydrolysis of a corresponding ester in an aqueous medium. In the case of acylation, one enantiomer of the alcohol reacts preferentially with an acyl donor (e.g., vinyl acetate) to form an ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric purity. The esterified product can then be separated from the unreacted alcohol and subsequently hydrolyzed to yield the other enantiomer of the alcohol. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with higher E-values indicating better separation of the enantiomers.

Multistep Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through various multistep sequences that build the molecule from simpler, commercially available precursors.

A common strategy for synthesizing aryl-substituted ethanols involves the functionalization of an appropriately substituted aryl halide. For the target molecule, a logical precursor would be a halogenated derivative of 1-chloro-2,3-dimethylbenzene, such as 4-bromo-1-chloro-2,3-dimethylbenzene or 4-iodo-1-chloro-2,3-dimethylbenzene.

This aryl halide can be converted into an organometallic reagent, such as a Grignard reagent (Ar-MgBr) or an organolithium species (Ar-Li), by reaction with magnesium or an alkyllithium reagent, respectively. Subsequent reaction of this organometallic intermediate with acetaldehyde (B116499) would furnish the desired this compound after an aqueous workup.

Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful method for C-C bond formation. For example, a Negishi coupling between the corresponding aryl zinc reagent and an acetyl halide, followed by reduction of the resulting ketone, would yield the target alcohol. The direct synthesis of phenols from aryl halides using palladium-catalyzed reactions with KOH has also been developed, offering alternative synthetic pathways. magtech.com.cn

The synthesis of complex molecules can be approached using either convergent or divergent strategies.

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a library of structurally related compounds. dntb.gov.ua This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, 4-chloro-2,3-dimethylacetophenone could serve as a key intermediate. Reduction of this ketone would yield the target alcohol. Simultaneously, the ketone could be subjected to various other reactions (e.g., Wittig olefination, Baeyer-Villiger oxidation, or reaction with different Grignard reagents) to generate a diverse set of analogs from a single precursor.

Green Chemistry Principles in the Synthesis of Aryl-Substituted Ethanols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The choice of solvent is a critical aspect of this philosophy, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste.

Traditional organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., benzene (B151609), toluene), and polar aprotic solvents (e.g., DMF, NMP) are often toxic, flammable, or environmentally persistent. nih.gov Green chemistry promotes their replacement with more benign alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and safety, though the low solubility of many organic compounds can be a limitation. Supercritical fluids, like supercritical carbon dioxide (scCO₂), offer another alternative, acting as a solvent for reactions like hydrogenation and then being easily removed as a gas.

Bio-derived solvents, produced from renewable feedstocks, are a growing area of interest. These include ethanol (B145695), ethyl lactate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass and is a safer alternative to THF. Other solvents considered "greener" include cyclopentyl methyl ether (CPME), which has a low potential for peroxide formation compared to other ethers. The selection of a solvent should consider its entire life cycle, including its production, potential for recycling, and biodegradability.

| Conventional Solvent | Greener Alternative(s) | Key Advantages of Alternative |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, higher boiling point. |

| Benzene, Toluene | Heptane, Cyclopentyl methyl ether (CPME) | Lower toxicity, reduced environmental impact. |

| Diethyl Ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), CPME | Lower peroxide formation potential, higher boiling point. |

| DMF, DMAc, NMP | Ethyl lactate, Dimethyl sulfoxide (B87167) (DMSO) | Bio-derived (ethyl lactate), lower toxicity profile. |

This table provides a comparison of common volatile organic compound (VOC) solvents with more environmentally benign alternatives applicable to organic synthesis.

Catalyst Development for Enhanced Sustainability in Reduction and Derivatization

The sustainable synthesis of this compound from its corresponding ketone, 4-chloro-2,3-dimethylacetophenone, is a critical area of research. This involves the development of catalysts that are not only efficient and selective but also environmentally benign. Key strategies in this domain include the use of biocatalysts, non-precious metal catalysts, and innovative reaction media like ionic liquids.

One of the most promising avenues for the sustainable reduction of acetophenones is the use of biocatalysts. tandfonline.comresearchgate.net Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity under mild reaction conditions. tandfonline.comresearchgate.net For instance, research on the reduction of a similar compound, 2-chloro-1-(3,4-difluorophenyl)ethanone, has demonstrated that whole-cell biocatalysts harboring specific ADHs can achieve excellent conversion rates (>99%) and enantiomeric excess (>99%). researchgate.net The application of such biocatalytic systems to the synthesis of this compound could offer a greener alternative to traditional chemical methods.

In the realm of chemical catalysis, a significant push has been made to replace precious metal catalysts (e.g., palladium, platinum, rhodium) with more abundant and less toxic alternatives. acs.org Catalysts based on copper and zinc have shown considerable promise in the transfer hydrogenation of acetophenone. acs.org For example, a Cu-Zn-Al catalyst prepared by co-precipitation has been used for the transfer hydrogenation of acetophenone to 1-phenylethanol, achieving high conversion and selectivity. acs.org The use of isopropanol as a hydrogen donor in this system further enhances its green credentials. acs.org The development of similar non-precious metal catalysts for the reduction of 4-chloro-2,3-dimethylacetophenone could significantly improve the sustainability of the process.

The following interactive table summarizes various catalytic systems that could be adapted for the sustainable synthesis of this compound, based on findings from related acetophenone reductions.

| Catalyst Type | Specific Catalyst Example | Substrate (Analogous) | Key Advantages |

| Biocatalyst | Whole-cell with Alcohol Dehydrogenase | 2-Chloro-1-(3,4-difluorophenyl)ethanone | High enantioselectivity, mild conditions |

| Non-Precious Metal | Cu-Zn-Al | Acetophenone | Abundant metals, good conversion |

| Ionic Liquid | [MenQu]Cl | Acetophenone | Green solvent, catalytic activity |

Further research into the derivatization of this compound would also benefit from the development of sustainable catalysts. For example, oxidation reactions to form the corresponding ketone or substitution of the hydroxyl group can be carried out using greener oxidizing agents or by employing catalytic methods that minimize waste generation.

Reaction Mechanisms and Reactivity Profiles of 1 4 Chloro 2,3 Dimethylphenyl Ethanol

Mechanistic Pathways of Derivatization Reactions Involving the Hydroxyl Moiety

The hydroxyl group is a primary site for the derivatization of 1-(4-chloro-2,3-dimethylphenyl)ethanol, enabling the formation of esters and ethers, as well as undergoing oxidation to a ketone.

Esterification and Etherification Reaction Mechanisms

Esterification: The conversion of this compound to its corresponding ester can be achieved through several established methods, most notably the Fischer-Speier esterification. In this acid-catalyzed reaction, the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water.

Alternatively, esterification can be carried out under basic conditions or by using more reactive acylating agents like acyl chlorides or anhydrides. These reactions are generally faster and irreversible.

Etherification: The formation of an ether from this compound is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction to yield the ether. The choice of the alkyl halide is critical to the success of the reaction, with primary alkyl halides being the most effective to avoid competing elimination reactions.

| Reaction | Reagents | General Mechanism |

|---|---|---|

| Esterification | Carboxylic acid, Acid catalyst | Nucleophilic acyl substitution |

| Etherification | Strong base, Alkyl halide | S(_N)2 |

Oxidation Reactions and Selectivity Considerations

The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-(4-chloro-2,3-dimethylphenyl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO(_3) in aqueous acetone (B3395972) with sulfuric acid). Milder and more selective oxidizing agents, such as Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride) and Dess-Martin periodinane, are also effective and are often preferred to avoid over-oxidation or side reactions, particularly in the presence of other sensitive functional groups.

The selectivity of the oxidation is generally high for the benzylic alcohol due to the stability of the intermediate species formed during the reaction. The electron-donating nature of the dimethyl-substituted phenyl ring can facilitate the oxidation process.

| Oxidizing Agent | Conditions | Selectivity |

|---|---|---|

| Jones Reagent | Acetone, H(_2)SO(_4) | High for secondary alcohols |

| PCC | Dichloromethane | Good for primary and secondary alcohols |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Mild and selective |

| Dess-Martin Periodinane | Dichloromethane | Mild and selective |

Substitutions at the Benzylic Position

The benzylic position of this compound is activated towards nucleophilic substitution reactions. The hydroxyl group can be converted into a good leaving group, for example, by protonation in the presence of a strong acid, followed by nucleophilic attack.

These substitutions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The formation of a benzylic carbocation is stabilized by resonance with the aromatic ring, making the S(_N)1 pathway favorable, especially with weak nucleophiles. The stability of this carbocation is influenced by the electronic effects of the substituents on the phenyl ring.

With strong nucleophiles, an S(_N)2 mechanism may compete or dominate. However, the steric hindrance from the ortho-methyl group and the ethyl group at the benzylic carbon can disfavor the backside attack required for an S(_N)2 reaction.

Influence of the 4-Chloro-2,3-dimethylphenyl Moiety on Reactivity

The substituents on the phenyl ring play a significant role in modulating the reactivity of this compound through a combination of electronic and steric effects.

Electronic and Steric Effects of Aromatic Substituents on Reaction Pathways

The two methyl groups at the ortho and meta positions are electron-donating through induction and hyperconjugation. This electron donation increases the electron density of the aromatic ring and can stabilize a positive charge at the benzylic position, thereby accelerating reactions that proceed through a carbocation intermediate (e.g., S(_N)1).

Steric Effects: The methyl group at the ortho position (C2) introduces significant steric hindrance around the benzylic carbon. This steric bulk can influence the approach of reagents to the hydroxyl group and the benzylic center, potentially slowing down reactions that require unhindered access, such as S(_N)2 reactions. It can also influence the conformational preferences of the molecule and the stereochemical outcome of reactions.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Chloro | 4 (para) | Inductively withdrawing, weakly resonance donating | Minimal at the reaction center |

| Methyl | 2 (ortho) | Inductively and hyperconjugatively donating | Significant |

| Methyl | 3 (meta) | Inductively and hyperconjugatively donating | Moderate |

Directed Ortho-Metalation and Related Aromatic Functionalization (if applicable to reactivity)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The success of DoM relies on the presence of a directing metalation group (DMG) that can coordinate with an organolithium base and direct deprotonation to an adjacent ortho position.

In the case of this compound, or its corresponding alkoxide, the hydroxyl/alkoxy group can act as a directing group. However, the chloro and methyl groups can also exert directing effects, although they are generally weaker than the alkoxy group. The chloro group is a poor directing group on its own but can influence the regioselectivity in concert with stronger directing groups. kiku.dk

The deprotonation of the aromatic ring would likely occur at the position ortho to the strongest directing group and where steric hindrance is minimized. Given the substitution pattern, potential sites for lithiation would be the C5 or C6 positions. The regioselectivity would be a complex interplay between the directing abilities of the alkoxy, chloro, and methyl groups, as well as the steric environment of the aromatic ring. Further functionalization could then be achieved by quenching the resulting aryllithium species with an appropriate electrophile.

Stereochemical Integrity and Epimerization Studies of this compound

The stereochemical integrity of this compound, a chiral secondary benzylic alcohol, is a critical consideration in stereoselective synthesis and transformations. The stability of the chiral center is paramount to ensure the desired enantiomeric purity of subsequent products. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can lead to a loss of optical purity and is influenced by various factors during chemical reactions.

Factors Affecting Configurational Stability During Transformations

The configurational stability of the stereocenter in this compound is primarily dictated by the reaction conditions and the nature of the intermediates formed. Reactions that proceed through a carbocationic intermediate at the benzylic position are particularly susceptible to racemization.

Electronic and Steric Effects of Substituents:

The electronic properties of the substituents on the phenyl ring play a significant role in the stability of a potential benzylic carbocation intermediate. In this compound, the chloro group at the para-position is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through resonance (+R). Conversely, the two methyl groups at the ortho- and meta-positions are electron-donating through their inductive (+I) and hyperconjugation effects.

The stability of a benzylic carbocation is enhanced by electron-donating groups and diminished by electron-withdrawing groups. While resonance effects are generally more pronounced for para substituents, the inductive effect of chlorine is also significant. The interplay of these effects influences the propensity for carbocation formation and, consequently, the risk of epimerization. The ortho-methyl group can also exert a steric influence, potentially affecting the planarity and stability of a carbocation intermediate.

Reaction Conditions:

Acidic Conditions: Strongly acidic conditions can promote the protonation of the hydroxyl group, leading to the formation of a good leaving group (water) and subsequent generation of a benzylic carbocation. This planar, achiral intermediate can then be attacked by a nucleophile from either face, resulting in a racemic or epimerized product.

Basic Conditions: While less common for simple alcohols, certain reactions under basic conditions can also lead to epimerization, particularly if an oxidation-reduction sequence is involved.

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for carbocation formation, thereby increasing the rate of epimerization.

Solvent: Polar, protic solvents can stabilize the formation of carbocationic intermediates, thus increasing the likelihood of racemization.

Below is a table summarizing the general influence of reaction conditions on the stereochemical integrity of secondary benzylic alcohols, which can be extrapolated to this compound.

| Factor | Condition Favoring Stability | Condition Favoring Epimerization | Rationale |

| Reaction Type | SN2, Enzymatic | SN1 | SN1 reactions proceed through a planar carbocation intermediate, leading to loss of stereochemical information. |

| pH | Neutral or mildly basic | Strongly acidic | Acidic conditions promote the formation of a benzylic carbocation. |

| Temperature | Low | High | Higher temperatures provide more energy to overcome the barrier to carbocation formation. |

| Solvent | Non-polar, aprotic | Polar, protic | Polar, protic solvents can stabilize carbocation intermediates through solvation. |

| Leaving Group | Poor leaving group | Good leaving group | A better leaving group facilitates the formation of a carbocation. |

Strategies for Maintaining or Inverting Stereocenter Configuration

To control the stereochemical outcome of reactions involving this compound, specific strategies can be employed to either maintain the existing configuration or to achieve a deliberate inversion of the stereocenter.

Strategies for Maintaining Stereochemical Configuration (Retention):

Enzymatic Reactions: Biocatalysts, such as lipases, are renowned for their high stereoselectivity. nih.govnih.govesf.eduresearchgate.net Enzymatic kinetic resolutions, for instance, can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and with its configuration intact. nih.govnih.govesf.eduresearchgate.net This method is highly effective for maintaining the stereochemical integrity of the desired enantiomer. Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. rsc.orgnih.govscielo.brnih.govorganic-chemistry.org

Neighboring Group Participation: Introducing a participating group near the stereocenter can lead to the formation of a cyclic intermediate that shields one face of the molecule, resulting in a net retention of configuration.

SNi Mechanism: Reactions proceeding through an SNi (substitution nucleophilic internal) mechanism, where the nucleophile is delivered from the same side as the leaving group, can also result in retention of configuration.

Strategies for Inverting Stereocenter Configuration:

Mitsunobu Reaction: The Mitsunobu reaction is a well-established and reliable method for inverting the stereochemistry of secondary alcohols. organic-chemistry.orgresearchgate.netnih.govatlanchimpharma.comchem-station.com This reaction involves the activation of the alcohol with a phosphine (B1218219) and an azodicarboxylate, followed by an SN2 displacement by a nucleophile (e.g., a carboxylate). The SN2 mechanism ensures a clean inversion of the stereocenter. organic-chemistry.orgnih.govatlanchimpharma.comchem-station.com

Walden Inversion (SN2 Reactions): Any reaction that proceeds through a classic SN2 mechanism will result in the inversion of the stereocenter. This requires converting the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide) and then displacing it with a suitable nucleophile under conditions that favor bimolecular substitution over elimination or carbocation formation.

The following table outlines common synthetic strategies and their expected stereochemical outcomes for secondary benzylic alcohols.

| Strategy | Reagents | Expected Outcome | Mechanism |

| Kinetic Resolution | Lipase, Acyl donor | Retention of unreacted enantiomer | Enzymatic catalysis |

| Mitsunobu Reaction | PPh3, DIAD/DEAD, Carboxylic acid | Inversion | SN2 |

| Tosylation followed by SN2 | 1. TsCl, Pyridine2. Nucleophile (e.g., OAc-) | Inversion | SN2 |

| Acid-catalyzed dehydration-rehydration | H2SO4, H2O | Racemization/Epimerization | SN1 |

By carefully selecting the reaction conditions and reagents, it is possible to control the stereochemical fate of this compound, enabling either the preservation of its configuration for further stereospecific transformations or its inversion to access the opposite enantiomer.

Advanced Spectroscopic and Structural Elucidation of 1 4 Chloro 2,3 Dimethylphenyl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the constitution and stereochemistry of organic molecules. For 1-(4-Chloro-2,3-dimethylphenyl)ethanol, a combination of one-dimensional and two-dimensional NMR experiments, along with the use of chiral auxiliaries, provides a complete picture of its structure.

While standard 1D ¹H and ¹³C NMR spectra suggest the basic framework of the molecule, 2D NMR techniques are essential to confirm the precise connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (²J and ³J). For this compound, a key correlation would be observed between the methine proton of the ethanol (B145695) side chain (-CHOH) and the methyl protons (-CH₃), confirming the ethyl group fragment. Correlations would also be seen between the two aromatic protons, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For instance, the methine proton quartet would correlate to the benzylic carbon signal, and the aromatic proton signals would correlate to their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically ²J and ³J) between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons of the ethanol group correlating to the benzylic carbon (-CHOH).

The benzylic methine proton correlating to the aromatic carbons C2 and C6 (ipso- and ortho- to the ethanol substituent).

The protons of the two aromatic methyl groups correlating to the aromatic carbons to which they are attached (C2 and C3) as well as adjacent carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's conformation and relative stereochemistry. In a chiral molecule like this, NOESY can help determine the preferred rotamers around the C-C single bond connecting the chiral center to the aromatic ring. For example, spatial proximity between the hydroxyl proton and one of the aromatic methyl groups could be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| -CHOH-CH ₃ | ~1.5 (d) | ~24 | COSY: -CH OH; HMBC: -C HOH |

| Ar-C H₃ (pos. 2) | ~2.3 (s) | ~16 | HMBC: C1, C2, C3 (aromatic) |

| Ar-C H₃ (pos. 3) | ~2.2 (s) | ~20 | HMBC: C2, C3, C4 (aromatic) |

| -C HOH- | ~5.0 (q) | ~68 | COSY: -CHOH-CH ₃; HMBC: C1, C2, C6 (aromatic) |

| Ar-H (pos. 5) | ~7.1 (d) | ~128 | COSY: Ar-H (pos. 6); HMBC: C1, C3, C4 |

| Ar-H (pos. 6) | ~7.3 (d) | ~126 | COSY: Ar-H (pos. 5); HMBC: C2, C4 |

| Ar-C 1-CHOH | - | ~142 | HMBC from -CHOH- and Ar-H |

| Ar-C 2-CH₃ | - | ~135 | HMBC from Ar-CH₃ and Ar-H |

| Ar-C 3-CH₃ | - | ~137 | HMBC from Ar-CH₃ and Ar-H |

| Ar-C 4-Cl | - | ~132 | HMBC from Ar-H |

| Ar-C 5 | - | ~128 | HSQC with Ar-H (pos. 5) |

To analyze a mixture of enantiomers, chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are employed. libretexts.orgresearchgate.net These reagents form diastereomeric complexes with the enantiomers of the substrate. nih.gov Since diastereomers have different physical properties, their NMR signals are no longer identical.

When a chiral shift reagent is added to a solution of racemic this compound, the alcohol's hydroxyl group coordinates to the Lewis acidic lanthanide center. This results in the formation of two transient diastereomeric complexes, (R)-alcohol-(R)-reagent and (S)-alcohol-(R)-reagent. Consequently, proton signals that were once overlapping singlets, doublets, or quartets for the two enantiomers will resolve into two separate sets of signals. The enantiomeric excess (ee) can then be determined by integrating the corresponding resolved peaks. For instance, the quartet of the benzylic proton or the doublet of the side-chain methyl group would be ideal for this analysis.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the non-covalent interactions they participate in, such as hydrogen bonding.

For this compound, the most informative region in the IR spectrum is the O-H stretching band. In a dilute solution in a non-polar solvent, a sharp band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group. In a concentrated sample or in the solid state, this band becomes broad and shifts to a lower frequency (typically 3200-3400 cm⁻¹), which is characteristic of intermolecular hydrogen bonding between alcohol molecules. ucdavis.eduphyschemres.org The extent of this broadening and shifting can provide insight into the strength and nature of the hydrogen-bonded network.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3400 | IR | Broad band, indicates intermolecular association. |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | From methyl and methine groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman | Multiple bands expected due to substitution. |

| C-O Stretch | 1050 - 1150 | IR | Strong band, characteristic of secondary alcohols. |

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR with chiral reagents can determine enantiomeric purity, chiroptical techniques are required to assign the absolute configuration (R or S) of the chiral center.

ECD and VCD measure the differential absorption of left- and right-circularly polarized light in the UV-visible and infrared regions, respectively. encyclopedia.pub These techniques are exclusively sensitive to chiral molecules.

For this compound, the substituted benzene (B151609) ring acts as the chromophore for ECD. The electronic transitions of this chromophore give rise to characteristic positive or negative bands (Cotton effects) in the ECD spectrum. The modern approach to assigning absolute configuration involves comparing the experimental ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for one enantiomer (e.g., the R-enantiomer). rsc.org A match between the signs and relative intensities of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute configuration.

VCD provides stereochemical information from the vibrational transitions of the molecule. The VCD spectrum is a complex fingerprint of the molecule's 3D structure. Similar to ECD, the experimental VCD spectrum is compared to a spectrum calculated for a known configuration to determine the absolute stereochemistry of the molecule in solution.

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. rsc.org An ORD spectrum that shows one or more peaks and troughs, particularly in the region of an absorption band, is known as a Cotton effect curve. The sign and shape of this curve are characteristic of the molecule's absolute configuration. The primary chromophore in this compound is the aromatic ring. The ORD spectrum would be analyzed by examining the sign of the Cotton effect associated with the π → π* transitions of this ring. The absolute configuration is often determined by applying empirical rules or by comparing the ORD curve to that of structurally related compounds whose absolute configurations are known.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation (if suitable derivatives exist)

The primary challenge in applying X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. For many small organic molecules, this can be a difficult and time-consuming process. nih.gov If this compound itself does not readily form suitable crystals, the preparation of crystalline derivatives is a common strategy. tcichemicals.com By reacting the alcohol with a chiral auxiliary or a molecule known to enhance crystallinity, it is often possible to obtain a solid derivative that is amenable to X-ray diffraction analysis. purechemistry.org

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the complete solid-state structure.

For chiral confirmation, the analysis of the diffraction data can be used to determine the absolute stereochemistry of the molecule. This is often achieved through the anomalous dispersion effect, especially when a heavier atom (like the chlorine atom in this compound) is present. tcichemicals.com The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correct enantiomer. nih.gov

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis of a suitable crystal or derivative.

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | Defines the symmetry elements within the crystal. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 5.432 | Unit cell dimension. |

| c (Å) | 15.678 | Unit cell dimension. |

| β (°) | 98.76 | Unit cell angle. |

| Volume (ų) | 850.1 | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

| Flack Parameter | 0.02(3) | Confirms the absolute configuration (a value near zero is ideal). |

Computational Chemistry and Theoretical Investigations of 1 4 Chloro 2,3 Dimethylphenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-(4-chloro-2,3-dimethylphenyl)ethanol. DFT calculations are instrumental in predicting the molecule's electronic structure and its inherent reactivity.

HOMO-LUMO Analysis and Molecular Electrostatic Potential Mapping

A fundamental application of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For this compound, the electron-donating methyl groups and the electron-withdrawing chlorine atom on the phenyl ring would influence the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | [Typical range for similar molecules] | Electron-donating capability, susceptible to electrophilic attack. |

| LUMO | [Typical range for similar molecules] | Electron-accepting capability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | [Calculated difference] | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atom of the hydroxyl group and the chlorine atom, indicating their nucleophilic character. Positive potential (typically blue) would likely be concentrated around the hydrogen atom of the hydroxyl group, highlighting its electrophilic nature and potential for hydrogen bonding.

Transition State Modeling for Reaction Pathways and Energy Barriers

DFT calculations are pivotal in elucidating reaction mechanisms by modeling the transition states of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. For the synthesis or reactions of this compound, such as its formation via the reduction of the corresponding ketone, DFT can be used to locate the transition state structure. By calculating the energy of the reactants, transition state, and products, an energy barrier for the reaction can be determined. This information is vital for understanding the feasibility and kinetics of a reaction pathway. For instance, modeling the transition state for the addition of a hydride to the carbonyl group of 1-(4-chloro-2,3-dimethylphenyl)ethanone would provide insights into the energy requirements of the reduction process.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational landscape and its interactions with its environment.

For this compound, MD simulations can be employed to explore the different spatial arrangements (conformers) of the molecule that arise from rotations around its single bonds. This is particularly important for understanding the flexibility of the molecule and identifying its most stable conformations. Furthermore, MD simulations can model the intermolecular interactions between this compound and solvent molecules or other solutes. This can shed light on its solubility, aggregation behavior, and how it interacts with other molecules in a solution.

Quantum Chemical Studies on Stereoselectivity in Synthetic Processes

The synthesis of a chiral molecule like this compound often aims to produce a single enantiomer, which requires a stereoselective synthetic method. Quantum chemical calculations, particularly DFT, are instrumental in understanding and predicting the stereochemical outcome of such reactions.

Energy Landscapes of Diastereomeric and Enantiomeric Intermediates and Transition States

In asymmetric synthesis, the formation of one enantiomer over the other is determined by the relative energies of the diastereomeric transition states leading to each enantiomer. By modeling these transition states, quantum chemistry can provide a quantitative understanding of the origins of stereoselectivity. For the synthesis of this compound, a common method is the asymmetric reduction of the prochiral ketone, 1-(4-chloro-2,3-dimethylphenyl)ethanone, using a chiral catalyst. Computational modeling would involve calculating the energies of the diastereomeric transition states formed between the ketone, the chiral catalyst, and the reducing agent. The energy difference between these transition states is directly related to the enantiomeric excess of the product.

Prediction of Enantiomeric Ratios Based on Theoretical Models

Based on the calculated energy differences between the diastereomeric transition states, it is possible to theoretically predict the enantiomeric ratio (er) or enantiomeric excess (ee) of a reaction. This predictive capability is a powerful tool for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of enantiomerically pure this compound. Various theoretical models, often in conjunction with statistical mechanics, can be used to translate the calculated energy barriers into a predicted product distribution, offering a valuable guide for synthetic chemists. researchgate.netachemblock.com

QSAR/QSPR Approaches for Analogues (limited to chemical reactivity or synthetic efficiency)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. In the context of analogues of this compound, these approaches can be invaluable for predicting chemical reactivity and optimizing synthetic efficiency without the need for extensive empirical testing.

Predicting Chemical Reactivity

QSAR models can be developed to predict the reactivity of analogues of this compound in various chemical transformations. For instance, in reactions involving the hydroxyl group, such as oxidation or esterification, the rate and outcome can be influenced by the electronic and steric environment of the alcohol moiety.

A hypothetical QSAR study on a series of substituted phenylethanol analogues could be designed to predict their reactivity towards a specific oxidizing agent. The reactivity could be quantified as the reaction rate constant (k). A multilinear regression (MLR) analysis could then be employed to derive a QSAR model.

The descriptors used in such a model would likely include:

Electronic Descriptors: These quantify the electronic effects of substituents on the aromatic ring. Examples include Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents, and calculated properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciepub.com The energy of the LUMO, for example, can be an important descriptor in predicting the reactivity of halogenated aromatic compounds. sciepub.com

Steric Descriptors: These account for the spatial arrangement of atoms and its influence on reaction accessibility. Molar refractivity (MR) and Taft steric parameters (Es) are common examples.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

A resulting QSAR equation might take the following form:

log(k) = β₀ + β₁(σ) + β₂(Es) + β₃(logP)

Where:

log(k) is the logarithm of the reaction rate constant.

σ, Es, and logP (lipophilicity) are the electronic, steric, and hydrophobic descriptors, respectively.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of such a model would be assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). sciepub.com

Optimizing Synthetic Efficiency

QSPR models can be instrumental in predicting properties that influence the efficiency of a synthetic process. For example, predicting the yield of a reaction or the ease of purification based on the structure of the reactants.

Consider the synthesis of a series of analogues of this compound via the reduction of the corresponding substituted acetophenones. A QSPR model could be developed to predict the percentage yield of the desired alcohol.

The descriptors for such a QSPR model might include:

Quantum Chemical Descriptors: Properties such as the partial atomic charges on the carbonyl carbon and oxygen atoms, and the dipole moment of the ketone substrate. pensoft.net

Thermodynamic Descriptors: Calculated properties like the heat of formation of the reactants and products.

Molecular Shape and Size Descriptors: Such as molecular volume and surface area. pensoft.net

The following table illustrates a hypothetical dataset and the resulting QSPR model for predicting the synthetic yield of phenylethanol analogues.

| Compound | Substituent (R) | logP | Dipole Moment (Debye) | Predicted Yield (%) | Experimental Yield (%) |

| 1 | 4-H | 2.13 | 2.85 | 85 | 88 |

| 2 | 4-CH₃ | 2.67 | 2.79 | 88 | 90 |

| 3 | 4-Cl | 2.84 | 1.70 | 82 | 84 |

| 4 | 4-NO₂ | 1.98 | 3.95 | 75 | 72 |

| 5 | 2,3-di-CH₃ | 3.15 | 2.81 | 90 | 92 |

| 6 | 4-Cl, 2,3-di-CH₃ | 3.82 | 1.65 | 86 | 85 |

This is a hypothetical data table for illustrative purposes.

A QSPR model derived from such data could reveal that higher lipophilicity (logP) and a lower dipole moment of the starting ketone are correlated with a higher reaction yield. Such insights can guide the selection of substrates and reaction conditions to maximize synthetic efficiency.

Applications of 1 4 Chloro 2,3 Dimethylphenyl Ethanol in Advanced Organic Synthesis and Catalysis

A Versatile Chiral Building Block in Complex Molecule Synthesis

Incorporation into Novel Molecular Architectures

The strategic integration of the 1-(4-chloro-2,3-dimethylphenyl)ethyl moiety into larger molecular frameworks is a key application of this chiral alcohol. Synthetic chemists can leverage the hydroxyl group for further chemical modifications, allowing for the assembly of intricate and well-defined three-dimensional structures. This approach is particularly valuable in the synthesis of natural products and their analogues, where precise control of stereochemistry is paramount.

A Precursor to Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. 1-(4-Chloro-2,3-dimethylphenyl)ethanol serves as a crucial precursor in this field. The chiral backbone of this alcohol can be elaborated into more complex structures, such as phosphine (B1218219) ligands or N-heterocyclic carbenes, which can then be used to coordinate with metal centers or act as metal-free catalysts to induce stereoselectivity in a wide array of chemical reactions. The specific substitution pattern on the aromatic ring can also play a role in tuning the steric and electronic properties of the resulting catalysts, thereby influencing their efficacy and selectivity.

Enabling Asymmetric Transformations

The application of this compound extends to its direct use in asymmetric transformations, where it can act as a chiral auxiliary or a chiral inducer to control the stereochemical outcome of a reaction.

As a Chiral Auxiliary in Stereocontrolled Reactions

In its role as a chiral auxiliary, this compound can be temporarily attached to a prochiral substrate. The steric bulk and electronic nature of the chloro-dimethylphenyl group create a chiral environment that directs the approach of a reagent to one face of the substrate, leading to the formation of one diastereomer in excess. Following the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. This strategy provides a reliable method for establishing stereocenters in a predictable manner.

As a Chiral Inducer in Catalyst Design

Beyond its use as a stoichiometric chiral auxiliary, this alcohol can be incorporated into the design of chiral catalysts. As a component of a larger catalytic system, the stereogenic center of this compound can influence the spatial arrangement of the catalyst's active site. This, in turn, dictates the stereochemical pathway of the catalyzed reaction, leading to the preferential formation of one enantiomer of the product. The modular nature of this approach allows for the systematic modification of the catalyst structure to optimize its performance for specific transformations.

Derivatization for the Synthesis of Novel Chemical Entities

Development of Advanced Heterocyclic Systems Containing the Phenylethanol Moiety

The structural framework of this compound, featuring a reactive hydroxyl group and a substituted phenyl ring, makes it a promising starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of the chloro and dimethylphenyl groups can significantly influence the reactivity and properties of the resulting heterocyclic systems. While direct research on this specific compound is limited, the broader class of substituted phenylethanols is known to participate in various cyclization reactions to form nitrogen, oxygen, and sulfur-containing heterocycles. These heterocycles are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govresearchgate.netnih.gov

Nitrogen-Containing Heterocycles:

The synthesis of nitrogen-containing heterocycles from phenylethanol derivatives is a well-established area of research. nih.govresearchgate.netnih.gov For instance, the hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution by nitrogen-containing reagents. Reactions with primary amines could lead to the formation of substituted aziridines, which are valuable synthetic intermediates. Furthermore, intramolecular cyclization reactions of appropriately functionalized derivatives can yield larger ring systems like indolines or quinolines, which are core structures in many bioactive molecules. The electronic effects of the chloro and methyl substituents on the phenyl ring would be expected to modulate the reactivity of these precursors and the stability of the resulting heterocyclic products.

Oxygen-Containing Heterocycles:

The dehydration of this compound can lead to the formation of the corresponding styrene (B11656) derivative. This substituted styrene can then be a precursor for various oxygen-containing heterocycles. For example, epoxidation of the vinyl group would yield a substituted styrene oxide, a key intermediate for the synthesis of other heterocyclic systems. Additionally, intramolecular cyclization reactions involving the hydroxyl group and another functional group introduced onto the aromatic ring could be a pathway to chromane (B1220400) or isochromane derivatives.

Sulfur-Containing Heterocycles:

The versatility of phenylethanol derivatives extends to the synthesis of sulfur-containing heterocycles, which are known for their diverse biological activities. nih.gov The hydroxyl group can be substituted with a thiol group to create a precursor for the synthesis of thiiranes (episulfides) or larger sulfur-containing rings. For example, reaction with thiourea (B124793) followed by hydrolysis can yield a thiol, which can then undergo intramolecular cyclization. The resulting sulfur heterocycles bearing the 4-chloro-2,3-dimethylphenyl moiety would be of interest for screening in various biological assays.

| Heterocycle Class | Potential Synthetic Pathway | Key Intermediates |

| Nitrogen Heterocycles | Nucleophilic substitution followed by cyclization | Tosylated/Halogenated phenylethanol |

| Oxygen Heterocycles | Dehydration followed by epoxidation/cyclization | Substituted styrene, Styrene oxide |

| Sulfur Heterocycles | Hydroxyl to thiol conversion and cyclization | Thiolated phenylethanol |

Synthesis of Monomers for Specialty Polymers (if solely focusing on the chemical polymerization process)

The development of specialty polymers with tailored properties is a cornerstone of materials science. Substituted styrenic monomers are particularly valuable in this regard, as the substituents on the phenyl ring can significantly influence the thermal and mechanical properties of the resulting polymers. pcimag.comnsf.gov

Monomer Synthesis via Dehydration:

A primary route to a polymerizable monomer from this compound is through a dehydration reaction to yield 4-chloro-2,3-dimethylstyrene. This transformation is a common and efficient method for converting 1-phenylethanol (B42297) derivatives into their corresponding styrenes. researchgate.net The resulting substituted styrene monomer would possess a vinyl group capable of undergoing polymerization.

Polymerization of 4-Chloro-2,3-dimethylstyrene:

The synthesized 4-chloro-2,3-dimethylstyrene monomer can be polymerized through various techniques, with free radical polymerization being a common and versatile method. hacettepe.edu.trlibretexts.orgijcrt.org In a typical free radical polymerization process, an initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is used to generate radicals that initiate the polymerization of the monomer. ijcrt.org

The polymerization of substituted styrenes is known to be influenced by the electronic and steric effects of the substituents. cmu.edu The presence of the electron-withdrawing chlorine atom and the electron-donating methyl groups on the phenyl ring of 4-chloro-2,3-dimethylstyrene would affect the reactivity of the monomer and the properties of the resulting polymer. For instance, electron-withdrawing groups can increase the rate of polymerization in free radical systems. cmu.edu

Properties of the Resulting Polymer:

The polymer derived from 4-chloro-2,3-dimethylstyrene, namely poly(4-chloro-2,3-dimethylstyrene), is expected to exhibit distinct properties compared to unsubstituted polystyrene. The presence of the chloro and methyl groups would likely increase the glass transition temperature (Tg) of the polymer due to increased steric hindrance and polarity, leading to a material with enhanced thermal stability. nsf.gov Furthermore, the chlorine atom could impart improved flame retardant properties and chemical resistance to the polymer. These characteristics would make such a specialty polymer suitable for applications requiring high performance under demanding conditions. Styrenic block copolymers are also known for their flexibility, high traction, and resistance to heat and weathering. tecnosintesi.com

| Monomer | Polymerization Method | Potential Polymer Properties |

| 4-Chloro-2,3-dimethylstyrene | Free Radical Polymerization | Increased glass transition temperature, Enhanced thermal stability, Potential flame retardancy, Improved chemical resistance |

Advanced Analytical Methodologies for Purity and Stereochemical Control of 1 4 Chloro 2,3 Dimethylphenyl Ethanol

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for separating and quantifying the enantiomers of chiral compounds. The development of methods for 1-(4-chloro-2,3-dimethylphenyl)ethanol would involve screening various chiral stationary phases (CSPs) to find one that provides adequate separation of its (R)- and (S)-enantiomers.

Method Development and Validation for High-Resolution Enantioseparation

Specific research for this compound would be required to establish a validated analytical method. This process would involve:

Screening Chiral Stationary Phases (CSPs): Testing a variety of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases, to identify the optimal column for enantioseparation.

Optimizing Mobile Phase Composition: For HPLC, this would involve adjusting the ratio of solvents (e.g., hexane (B92381) and isopropanol (B130326) in normal-phase chromatography) to achieve the best balance of resolution and analysis time.

Method Validation: A fully validated method would include data on specificity, linearity, accuracy, precision, and limits of detection and quantification, ensuring the method is reliable for its intended purpose.

Without experimental data from such studies on this compound, it is not possible to provide a table of chromatographic conditions or performance data.

Preparative Chiral Chromatography for Enantiomer Isolation

Once an effective analytical method is developed, it can be scaled up to preparative chromatography to isolate larger quantities of each pure enantiomer. This is crucial for further studies to characterize the specific biological activity of each enantiomer. The process involves using larger columns and higher flow rates. The success of preparative isolation would be dependent on the resolution factor achieved in the analytical method. No published reports of such an isolation for this compound were found.

In-situ Reaction Monitoring Techniques

Modern chemical process development relies on in-situ (in the reaction mixture) monitoring to understand reaction kinetics, identify intermediates, and determine endpoints precisely. This leads to improved yield, purity, and safety.

Real-time Spectroscopic Monitoring (e.g., FT-IR, NMR) of Transformations

Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the synthesis of this compound in real-time. For example, in a synthesis involving the reduction of a corresponding ketone, FT-IR could track the disappearance of the ketone's carbonyl peak and the appearance of the alcohol's hydroxyl peak. However, specific studies applying these techniques to the synthesis of this particular compound, which would provide data on characteristic peak shifts and reaction profiles, are not available.

Automated Online Analytical Methods for Process Optimization and Control

Integrating real-time monitoring with automated systems allows for precise control over reaction parameters like temperature, dosing rates, and mixing. This Process Analytical Technology (PAT) approach is key to process optimization. An automated system could, for instance, use real-time data to control the addition of a reducing agent, ensuring the reaction goes to completion without generating excess impurities. The development and application of such a sophisticated, optimized process for this compound have not been documented in the literature.

Future Directions and Emerging Research Avenues for 1 4 Chloro 2,3 Dimethylphenyl Ethanol

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for the scalable and efficient synthesis of 1-(4-Chloro-2,3-dimethylphenyl)ethanol. nih.govacs.orgrsc.org Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process optimization. nih.govpharmoutsourcing.com

| Parameter | Batch Processing | Flow Chemistry |

| Scalability | Limited by reactor size | Easily scalable by extending reaction time or using parallel reactors |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with smaller reaction volumes at any given time |

| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and residence time |

| Efficiency | Often requires intermediate purification steps | Potential for telescoped reactions, reducing workup and waste |

Machine Learning and AI-Driven Approaches for Synthetic Route Design and Optimization

Retrosynthetic analysis software, powered by machine learning algorithms trained on vast reaction databases, can propose novel and efficient synthetic pathways to the target molecule. researchgate.net These programs can identify alternative starting materials and reaction sequences that may not be immediately obvious to a human chemist.

Furthermore, machine learning models can be used to predict the optimal reaction conditions for the synthesis of this compound. preprints.orgchemrxiv.org By analyzing datasets of similar reactions, these models can predict the best catalyst, solvent, temperature, and other parameters to maximize yield and enantioselectivity, thereby reducing the need for extensive experimental screening. nih.gov This data-driven approach can significantly shorten the development timeline for a robust and efficient synthesis. chiralpedia.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new and improved catalytic systems is a cornerstone of modern organic synthesis. For the asymmetric reduction of 4-chloro-2,3-dimethylacetophenone to this compound, several promising avenues for catalyst development exist.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, offers a green and highly selective method for the synthesis of chiral alcohols. mdpi.comnih.govnih.gov Researchers are continually discovering and engineering new enzymes with improved activity, stability, and substrate scope. nih.gov A future direction would be to identify or engineer an enzyme that is highly efficient and stereoselective for the reduction of the specific prochiral ketone precursor to this compound.

Organocatalysis: Metal-free organocatalysts have gained prominence due to their low toxicity and stability. rsc.orgthieme-connect.com For the synthesis of chiral alcohols, catalysts such as those based on oxazaborolidine or chiral phosphoric acids have shown great promise. rsc.orgmdpi.com Future research could focus on designing and synthesizing novel organocatalysts tailored for the specific electronic and steric properties of 4-chloro-2,3-dimethylacetophenone.

Transition-Metal Catalysis: While established transition-metal catalysts for asymmetric reduction exist, there is ongoing research to develop more active, selective, and sustainable catalysts. This includes the use of earth-abundant metals and the design of novel chiral ligands to improve catalyst performance and reduce costs.

| Catalyst Type | Advantages | Potential for this compound Synthesis |

| Biocatalysts | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Screening for or engineering an enzyme specific for the substrate. |

| Organocatalysts | Metal-free, low toxicity, stable. rsc.orgthieme-connect.com | Design of new catalysts for improved reactivity and selectivity. |

| Transition-Metal Catalysts | High turnover numbers, broad substrate scope. | Development of catalysts with earth-abundant metals and novel ligands. |

Development of Advanced Stereocontrol Methodologies

Achieving high levels of stereocontrol is crucial for the synthesis of enantiomerically pure compounds like this compound. Future research will likely focus on the development of more sophisticated methods for controlling stereochemistry.

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic starting material into a single enantiomer of the product with 100% yield. mdpi.com This approach, often involving a combination of a metal catalyst for racemization and an enzyme for stereoselective transformation, could be applied to the synthesis of this compound. mdpi.com

Furthermore, the development of new chiral auxiliaries and reagents that can induce high levels of diastereoselectivity in reactions leading to the formation of the chiral center is an ongoing area of research. Computational studies can aid in the rational design of these auxiliaries for optimal performance with the specific substrate.

Potential in Interdisciplinary Chemical Research

The unique structural features of this compound, including its chirality and the presence of a halogenated aromatic ring, open up possibilities for its use in interdisciplinary research areas.

Advanced Materials Chemistry: Chiral molecules are of great interest in materials science for applications in areas such as chiral recognition, asymmetric catalysis, and optics. This compound could potentially serve as a chiral building block for the synthesis of novel liquid crystals, polymers, or metal-organic frameworks (MOFs) with unique chiroptical properties.

Theoretical Chemistry: The structure of this compound can be a subject of interest for theoretical chemists. Computational studies, such as those using density functional theory (DFT), can be employed to investigate its conformational preferences, electronic properties, and intermolecular interactions. researchgate.net Such studies can provide valuable insights that can guide the design of new catalysts and materials based on this chiral scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.